Cas no 1557514-30-3 (1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine structure](https://www.kuujia.com/scimg/cas/1557514-30-3x500.png)
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1557514-30-3
- 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine
-
- Inchi: 1S/C9H12N4O/c1-10-4-7-3-8-9(14-2)11-6-12-13(8)5-7/h3,5-6,10H,4H2,1-2H3
- InChI Key: GLJWFJUSADDJGC-UHFFFAOYSA-N
- SMILES: O(C)C1C2=CC(=CN2N=CN=1)CNC
Computed Properties
- Exact Mass: 192.10111102g/mol
- Monoisotopic Mass: 192.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 51.4Ų
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18762-100.0mg |
({4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}methyl)(methyl)amine |
1557514-30-3 | 95% | 100.0mg |
¥2559.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18762-500.0mg |
({4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}methyl)(methyl)amine |
1557514-30-3 | 95% | 500.0mg |
¥6826.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18762-250.0mg |
({4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}methyl)(methyl)amine |
1557514-30-3 | 95% | 250.0mg |
¥4095.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18762-1.0g |
({4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}methyl)(methyl)amine |
1557514-30-3 | 95% | 1.0g |
¥10235.0000 | 2024-07-24 |
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine Related Literature
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine
Research Brief on 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine (CAS: 1557514-30-3)
The compound 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine (CAS: 1557514-30-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrrolo[2,1-f][1,2,4]triazine core, has shown promising potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on its role as a kinase inhibitor and its ability to modulate key signaling pathways involved in disease progression.
One of the most notable findings in recent research is the compound's selective inhibition of specific kinase targets, such as the fibroblast growth factor receptor (FGFR) family. FGFR dysregulation is implicated in numerous cancers, including breast, lung, and bladder malignancies. Preclinical studies have demonstrated that 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine exhibits potent inhibitory activity against FGFR1-3, with IC50 values in the low nanomolar range. This selectivity profile positions it as a promising candidate for targeted cancer therapy.
In addition to its anticancer properties, recent investigations have explored the compound's potential in treating neurodegenerative disorders. Researchers have identified its ability to cross the blood-brain barrier (BBB), a critical feature for central nervous system (CNS) drug development. Preliminary in vitro and in vivo studies suggest that the compound may modulate neuroinflammatory pathways, offering a novel approach to conditions such as Alzheimer's disease and Parkinson's disease. However, further validation in clinical settings is required to confirm these findings.
The synthesis and optimization of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. Structure-activity relationship (SAR) studies have identified key modifications that retain or enhance biological activity while reducing off-target effects. These developments are crucial for advancing the compound toward clinical trials.
Despite these promising results, challenges remain in the development of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine as a therapeutic agent. Issues such as potential toxicity, drug-drug interactions, and resistance mechanisms need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and translate preclinical findings into clinical success.
In conclusion, 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine (CAS: 1557514-30-3) represents a compelling area of research in chemical biology and drug discovery. Its dual potential in oncology and neurodegenerative diseases, coupled with recent advancements in synthesis and optimization, underscores its significance as a therapeutic candidate. Continued research and development efforts will be critical to unlocking its full potential and addressing the remaining challenges in its clinical translation.
1557514-30-3 (1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-N-methylmethanamine) Related Products
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
